
DC-BPi-11 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DC-BPi-11 (hydrochloride) is a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF). It has an IC50 value of 698 nM and demonstrates significant anti-proliferative effects on leukemia cells . This compound is primarily used for research purposes and is not intended for human consumption.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for DC-BPi-11 (hydrochloride) are not extensively detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is likely produced in small quantities for laboratory use rather than large-scale industrial production.
Analyse Chemischer Reaktionen
DC-BPi-11 (hydrochloride) primarily functions as an inhibitor of BPTF. The compound undergoes various chemical reactions, including:
Inhibition of BPTF: At concentrations ranging from 0.1 nM to 1 μM over 24 hours, DC-BPi-11 (hydrochloride) inhibits BPTF in human leukemia MV-4-11 cells with an EC50 value of 120 nM.
Anti-proliferative Effects: The compound significantly suppresses the proliferation of leukemia cells at concentrations from 0.01 μM to 100 μM (IC50 = 0.89 μM) and reduces the expression of downstream oncogenes.
Wissenschaftliche Forschungsanwendungen
Research indicates that DC-BPi-11 exhibits significant biological activity against human leukemia MV-4-11 cells. Key findings include:
- Inhibition of Cell Proliferation : The compound shows an IC50 value of approximately 0.89 μM, indicating effective inhibition of cell growth at low concentrations .
- Downregulation of Oncogenes : Treatment with DC-BPi-11 has been shown to decrease the expression levels of downstream oncogenes, including c-Myc, in a dose-dependent manner .
Cancer Treatment
-
Leukemia :
- Case Study : In vitro studies demonstrated that DC-BPi-11 inhibits the proliferation of MV-4-11 leukemia cells significantly, with minimal effects on normal cells. This selectivity suggests a favorable therapeutic index for treating leukemia .
- Clinical Status : Currently, DC-BPi-11 is in the preclinical phase for leukemia treatment, with ongoing research to evaluate its efficacy and safety in clinical settings .
-
Potential for Other Cancers :
- Given its mechanism targeting transcription factors involved in cancer progression, there is potential for DC-BPi-11 to be explored in other neoplasms beyond leukemia.
Parameter | Value |
---|---|
Target | BPTF |
IC50 (MV-4-11 Cells) | 0.89 μM |
EC50 (BPTF Inhibition) | 120 nM |
Dose Range Tested | 0.01 μM - 100 μM |
Treatment Duration | 24 hours |
Effects on Normal Cells | Minimal |
Safety Profile
Preliminary studies indicate that DC-BPi-11 exhibits a favorable safety profile, showing minimal cytotoxic effects on normal cells compared to its potent activity against cancer cells. This characteristic is critical for developing therapies that minimize adverse effects during treatment.
Wirkmechanismus
DC-BPi-11 (hydrochloride) exerts its effects by inhibiting the bromodomain PHD finger transcription factor (BPTF). The compound binds to BPTF with an IC50 value of 698 nM, thereby preventing the interaction between BPTF and acetylated histones. This disruption of chromatin remodeling leads to the inhibition of cell growth in susceptible tumors . Additionally, DC-BPi-11 (hydrochloride) decreases the expression of downstream oncogenes and reduces c-Myc protein levels in a dose-dependent manner .
Vergleich Mit ähnlichen Verbindungen
DC-BPi-11 (hydrochloride) is unique in its specific inhibition of BPTF. Similar compounds include:
XD14: An inhibitor of BET bromodomain with varying Kd values for different BRD proteins.
BET BD2-IN-1: A potent, selective inhibitor of BET BD2 with an IC50 value of 1.6 nM.
IACS-9571: A selective and potent inhibitor of TRIM24 and BRPF1.
ICG001: An antagonist of Wnt/β-catenin/TCF-mediated transcription.
These compounds, while similar in their inhibition of bromodomain-containing proteins, differ in their specific targets and IC50 values, highlighting the uniqueness of DC-BPi-11 (hydrochloride) in its selective inhibition of BPTF.
Biologische Aktivität
DC-BPi-11 (hydrochloride) is a compound recognized for its role as an inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF). This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
DC-BPi-11 specifically targets BPTF, which is implicated in various cellular processes, including gene regulation and chromatin remodeling. The compound has an IC50 value of 698 nM , indicating its potency in inhibiting BPTF activity . By disrupting the function of BPTF, DC-BPi-11 can influence the expression of genes involved in cell proliferation and survival, particularly in cancer cells.
Inhibition of Cancer Cell Proliferation
Research demonstrates that DC-BPi-11 exhibits significant inhibitory effects on the proliferation of leukemia cells. This effect is attributed to its ability to modulate transcriptional programs that are critical for cancer cell growth. In vitro studies have shown that treatment with DC-BPi-11 leads to reduced viability of various leukemia cell lines, highlighting its potential as a therapeutic agent .
Antimicrobial Properties
While primarily studied for its anti-cancer properties, there is emerging evidence suggesting that DC-BPi-11 may also possess antimicrobial activity. The compound could potentially disrupt microbial gene expression through similar mechanisms as it does in cancer cells. Further research is needed to elucidate these effects fully.
Table 1: Summary of Biological Activities
Case Study: Leukemia Cell Lines
A study conducted on various leukemia cell lines demonstrated the efficacy of DC-BPi-11 in reducing cell proliferation. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations around its IC50 value. Flow cytometry analyses revealed that DC-BPi-11 induced apoptosis in treated cells, further supporting its potential as an anti-cancer agent .
Eigenschaften
Molekularformel |
C20H24ClN5O2S |
---|---|
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H |
InChI-Schlüssel |
PJUVQDSPLCHMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.